molecular formula C20H25N3OS B130845 Perazine sulfoxide CAS No. 20627-44-5

Perazine sulfoxide

Cat. No. B130845
CAS RN: 20627-44-5
M. Wt: 355.5 g/mol
InChI Key: QGGFCTLXKUUQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perazine sulfoxide is a derivative of Perazine, which is a phenothiazine antipsychotic used in the acute and chronic treatment of psychotic disorders . The molecular formula of Perazine sulfoxide is C20H25N3OS .


Synthesis Analysis

The synthesis of sulfoxides, including Perazine sulfoxide, has been studied extensively. A metal-free quinoid catalyst, namely 1-hexylKuQuinone (KuQ), promotes a chemoselective, light-induced thioether to sulfoxide oxidation . Another method involves the oxidation of sulfides with hydrogen peroxide catalyzed by tantalum carbide .


Molecular Structure Analysis

Perazine sulfoxide has a molecular weight of 355.5 . The molecule contains a total of 53 bonds, including 28 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 2 tertiary amines (aliphatic), 1 tertiary amine (aromatic), and 1 sulfoxide .


Chemical Reactions Analysis

The deoxygenation of sulfoxides to their corresponding sulfides is one of the most common and substantial transformations in organic synthetic chemistry . The deoxygenation of diphenyl (R1, R2 = phenyl), phenyl methyl (R1 = phenyl, R2 = methyl) and dibenzyl (R1, R2 = benzyl) sulfoxides is often studied as the model reaction .

Scientific Research Applications

Oxidation of Sulfides to Sulfoxides

Perazine Sulfoxide plays a significant role in the oxidation of sulfides to sulfoxides . This process is crucial in the structure of biomolecules and synthetic intermediates, which are widely utilized in the production of various biological and chemical products . The oxidation of sulfides to sulfoxides represents the simplest synthetic route for obtaining sulfoxides .

Catalyst in Chemical Reactions

Perazine Sulfoxide can act as a catalyst in chemical reactions . For instance, it has been used in the oxidation of sulfides to sulfoxides under mild conditions, employing H2O2 as the oxidant . This composite exhibited exceptional stability and could be effortlessly recovered and reused up to four times without any noticeable loss in its catalytic activity .

Development of New Synthetic Reagents

Chiral sulfoxides, such as Perazine Sulfoxide, are in high demand in nearly every sector of the chemical industry concerned with the design and development of new synthetic reagents .

Drug Development

Perazine Sulfoxide is also used in the development of drugs . Its unique properties make it a valuable component in the pharmaceutical industry .

Development of Functional Materials

Perazine Sulfoxide is used in the development of functional materials . Its unique properties make it a valuable component in the materials science industry .

Environmental Applications

Perazine Sulfoxide can be used in environmentally friendly methods for chemical reactions . For instance, it has been used in the oxidation of sulfides to sulfoxides using environmentally friendly oxidants .

Mechanism of Action

Target of Action

Perazine sulfoxide, as a primary metabolite of perazine, is likely to share similar targets with its parent compound . Perazine is a phenothiazine antipsychotic used in the acute and chronic treatment of psychotic disorders . It binds to the dopamine D1 and D2 receptors and inhibits their activity . The dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center are predominantly blocked, contributing to its anti-emetic effect .

Mode of Action

It’s known that perazine, the parent compound, inhibits the activity of dopamine d1 and d2 receptors . This inhibition is believed to contribute to its neuroleptic and anti-emetic effects . It’s plausible that perazine sulfoxide may interact with these targets in a similar manner.

Biochemical Pathways

Perazine, the parent compound, is known to influence the dopaminergic pathways due to its interaction with dopamine receptors . This interaction can lead to changes in behavior, antiemetic action, and modification of the pressor effect of noradrenaline .

Pharmacokinetics

The pharmacokinetics of perazine, the parent compound, might provide some insights

Result of Action

Studies on perazine, the parent compound, and its primary metabolites, including perazine sulfoxide, have shown influences on behavior in mice, antiemetic action in dogs, and modification of the pressor effect of noradrenaline in rats .

Action Environment

Environmental factors can significantly impact the persistence and effectiveness of chemical compounds . These factors can include temperature, humidity, pH, and the presence of other compounds or microorganisms in the environment .

properties

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGFCTLXKUUQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174656
Record name Perazine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perazine sulfoxide

CAS RN

20627-44-5
Record name Perazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020627445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perazine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perazine sulfoxide
Reactant of Route 2
Reactant of Route 2
Perazine sulfoxide
Reactant of Route 3
Reactant of Route 3
Perazine sulfoxide
Reactant of Route 4
Reactant of Route 4
Perazine sulfoxide
Reactant of Route 5
Perazine sulfoxide
Reactant of Route 6
Reactant of Route 6
Perazine sulfoxide

Q & A

Q1: How does perazine sulfoxide compare to perazine in terms of binding to dopamine receptors?

A: Research indicates that perazine sulfoxide exhibits significantly lower affinity for dopamine receptors compared to perazine. A study utilizing radioreceptor assay determined the IC50 value (concentration causing 50% inhibition of binding) for perazine to be 175 nmol/l, while perazine sulfoxide displayed an IC50 of 1050 nmol/l. This suggests a considerably weaker interaction with dopamine receptors by perazine sulfoxide. []

Q2: Do the metabolites of perazine, including perazine sulfoxide, demonstrate any neuroleptic or antidepressant properties?

A: Studies comparing perazine with its primary metabolites, including perazine sulfoxide, did not observe any behavioral effects in mice that could be attributed to neuroleptic or antidepressant activities for the metabolites. []

Q3: Can radioreceptor assay be used to monitor perazine levels in patients undergoing treatment?

A: Yes, radioreceptor assay has been shown to be a viable method for monitoring serum perazine levels in patients undergoing treatment. A pilot study demonstrated a strong correlation (r=0.85) between serum perazine levels determined by radioreceptor assay and those measured using high-performance thin-layer chromatography. []

Q4: Are there any analytical methods available to specifically study the interaction between perazine sulfoxide and human serum albumin?

A: While the specific details of the methodology employed were not provided in the abstract, a study focusing on the determination of binding affinity between perazine sulfoxide and human serum albumin exists. This suggests the availability of analytical techniques capable of investigating this specific interaction. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.